molecular formula C19H23NO5 B2595651 3,5-dimethoxy-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzamide CAS No. 1795087-96-5

3,5-dimethoxy-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzamide

Cat. No. B2595651
CAS RN: 1795087-96-5
M. Wt: 345.395
InChI Key: KJIDMRPUZDDSJT-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which is a type of organic compound that includes a benzene ring and an amide group . Benzamides have a wide range of uses in medicinal chemistry due to their bioactive properties .


Molecular Structure Analysis

The molecular structure of this compound would include a benzene ring, two methoxy groups attached to the benzene ring, and an amide group . The exact 3D structure would depend on the specific arrangement of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, properties such as melting point, boiling point, and density would need to be determined experimentally .

Scientific Research Applications

Synthesis of Novel Compounds

Researchers have developed various methods for synthesizing novel compounds with potential pharmacological activities. For instance, the synthesis of new benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been explored. These compounds have been evaluated for their analgesic and anti-inflammatory activities, showing promising results as COX-1/COX-2 inhibitors (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Another study focused on the synthesis of analogs of rhein, demonstrating improved systemic exposure in guinea pigs, suggesting potential applications in osteoarthritis treatment (Owton, Brunavs, Miles, Dobson, & Steggles, 1995).

Pharmacological Activities

Compounds structurally related to "3,5-dimethoxy-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzamide" have been investigated for their pharmacological properties. Some derivatives have shown potent antidopaminergic properties, with potential applications as antipsychotic agents (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990). Additionally, studies on benzamide derivatives have identified compounds with significant gastrointestinal prokinetic and antiemetic activities, highlighting the potential for developing new therapeutic agents for gastrointestinal disorders (Sakaguchi, Nishino, Ogawa, Iwanaga, Yasuda, Kato, & Ito, 1992).

Anti-Obesity Applications

The adipogenesis-suppressing effect of a derivative closely related to the specified compound, 3,5-dimethoxy-(4-methoxyphenyl)benzamide, was investigated in 3T3-L1 cells. This study found that the compound effectively suppressed hormone-induced differentiation of these cells and reduced the expression of fatty acid synthase and acetyl-CoA carboxylase, indicating strong potential as an anti-obesity substance (Hwang, Kim, Choi, & Choi, 2014).

Mechanism of Action

The mechanism of action of a compound depends on its specific biological activity. Without specific studies on this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. Some benzamides can be hazardous and cause irritation to the skin, eyes, and respiratory tract .

properties

IUPAC Name

3,5-dimethoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5/c1-22-14-9-13(10-15(11-14)23-2)19(21)20-12-18(25-4)16-7-5-6-8-17(16)24-3/h5-11,18H,12H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIDMRPUZDDSJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)C2=CC(=CC(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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